molecular formula C17H17F2NO3 B135536 (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate CAS No. 376608-71-8

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate

Cat. No.: B135536
CAS No.: 376608-71-8
M. Wt: 321.32 g/mol
InChI Key: GUESUQPLVFMJIT-KLTOLQSASA-N
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Description

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is a compound with significant pharmaceutical potential. It is known for its role as an intermediate in the synthesis of various pharmacologically active agents, particularly those targeting cardiovascular conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate typically involves the following steps:

    Preparation of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: This step involves the reduction of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane using zinc dust in methanolic hydrochloric acid at low temperatures (-5 to 0°C).

    Formation of ®-2-hydroxy-2-phenylacetate: The resulting residue is dissolved in dichloromethane and cooled.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to different pharmacologically active compounds.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, introducing various substituents that can alter the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc dust in methanolic hydrochloric acid is used for reduction.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

Scientific Research Applications

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine

Uniqueness

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is unique due to its specific stereochemistry and its role as an intermediate in the synthesis of potent cardiovascular drugs. Its ability to inhibit platelet aggregation distinguishes it from other similar compounds .

Properties

CAS No.

376608-71-8

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

IUPAC Name

[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]azanium;(2R)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m01/s1

InChI Key

GUESUQPLVFMJIT-KLTOLQSASA-N

Isomeric SMILES

C1[C@H]([C@@H]1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)[O-])O

SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O

Canonical SMILES

C1C(C1[NH3+])C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)[O-])O

Pictograms

Irritant

Synonyms

(αR)-α-Hydroxybenzeneacetic Acid compd. with (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate
Reactant of Route 2
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate
Reactant of Route 3
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate
Reactant of Route 4
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate
Reactant of Route 5
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate
Reactant of Route 6
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate

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